molecular formula C23H19N3O3 B3749089 3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide

3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide

Cat. No. B3749089
M. Wt: 385.4 g/mol
InChI Key: YPSYQSMLWMVIDV-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide has several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide in lab experiments is its potent anti-cancer properties. This compound can inhibit the growth of various cancer cell lines and can be used to study the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for the study of 3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide. One of the main directions is the development of more potent and selective analogs of this compound. Another direction is the study of the mechanisms of action of this compound in more detail. Further studies are also needed to determine the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, 3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects. Further studies are needed to determine the full potential of this compound in scientific research.

Scientific Research Applications

3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that 3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-(1-prop-2-enylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-2-9-26-14-18(19-5-3-4-6-20(19)26)11-17(12-24)23(27)25-13-16-7-8-21-22(10-16)29-15-28-21/h2-8,10-11,14H,1,9,13,15H2,(H,25,27)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSYQSMLWMVIDV-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(prop-2-en-1-yl)-1H-indol-3-yl]prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide
Reactant of Route 2
Reactant of Route 2
3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide
Reactant of Route 3
3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide
Reactant of Route 4
3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide
Reactant of Route 5
3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide
Reactant of Route 6
3-(1-allyl-1H-indol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-2-cyanoacrylamide

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